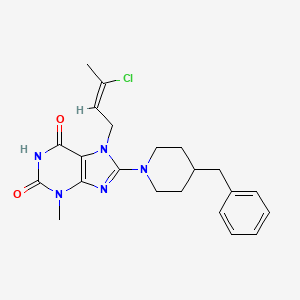

(Z)-8-(4-benzylpiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-8-(4-benzylpiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a benzylpiperidine moiety and a chlorobutene chain

Applications De Recherche Scientifique

Recherche sur le cancer et thérapies ciblées

(Z)-8-(4-benzylpiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione a été étudié pour son rôle potentiel dans le traitement du cancer. Les chercheurs ont exploré son impact sur la prolifération cellulaire, l'apoptose et les métastases. Il peut inhiber des kinases spécifiques impliquées dans les voies de croissance tumorale, ce qui en fait un candidat pour les thérapies ciblées. Des études d'immunohistochimie ont montré son expression dans les tissus cancéreux du foie humain, suggérant sa pertinence dans le carcinome hépatocellulaire.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-8-(4-benzylpiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the benzylpiperidine and chlorobutene substituents. Key steps may include:

N-alkylation: Introduction of the benzylpiperidine group through N-alkylation reactions.

Halogenation: Incorporation of the chlorine atom via halogenation reactions.

Alkene formation: Formation of the chlorobutene chain through elimination reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography.

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, particularly at the alkene and piperidine moieties.

Reduction: Reduction reactions can occur at the alkene and purine core, potentially leading to hydrogenated derivatives.

Substitution: The chlorine atom in the chlorobutene chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Hydrogenated products with reduced double bonds.

Substitution: Substituted products with different functional groups replacing the chlorine atom.

Chemistry:

Synthesis of Derivatives:

Biology:

Biological Probes: The compound’s structure allows it to be used as a probe in biological studies to investigate enzyme interactions and receptor binding.

Medicine:

Pharmacological Research: Due to its complex structure, the compound may exhibit biological activity, making it a candidate for drug discovery and development.

Industry:

Material Science: The compound’s unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mécanisme D'action

The mechanism of action of (Z)-8-(4-benzylpiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors. The benzylpiperidine moiety suggests potential binding to neurotransmitter receptors, while the purine core may interact with nucleotide-binding proteins.

Comparaison Avec Des Composés Similaires

Caffeine: A well-known purine derivative with stimulant properties.

Theophylline: Another purine derivative used in respiratory medicine.

Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Comparison:

Uniqueness: (Z)-8-(4-benzylpiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its combination of a benzylpiperidine moiety and a chlorobutene chain, which are not present in the similar compounds listed above.

Applications: While caffeine and theophylline are primarily used for their stimulant and bronchodilator effects, respectively, the compound may have broader applications in medicinal chemistry and material science.

Activité Biologique

(Z)-8-(4-benzylpiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described structurally as follows:

- IUPAC Name : this compound

- Molecular Formula : C21H26ClN5O2

- Molecular Weight : 401.91 g/mol

The biological activity of this compound is primarily associated with its interaction with various receptors and enzymes. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Additionally, the purine structure may suggest activity related to adenosine receptors, which are crucial in numerous physiological processes.

Antagonistic Properties

Research indicates that compounds containing a benzylpiperidine structure often exhibit antagonistic properties towards chemokine receptors. For instance, studies have shown that benzylpiperidines can act as potent small molecule antagonists for CC chemokine receptor types, particularly CCR3. This receptor is involved in inflammatory responses and is a target for treating conditions like asthma and allergies .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Compounds similar to this compound have been studied for their ability to inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.

Case Studies

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications on the piperidine and purine rings can enhance the binding affinity and selectivity towards specific receptors. For example, introducing electron-withdrawing groups such as chlorine can significantly increase the potency against certain targets.

In Vitro Studies

In vitro assays demonstrate that this compound exhibits dose-dependent inhibition of cell migration and proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent.

Propriétés

IUPAC Name |

8-(4-benzylpiperidin-1-yl)-7-[(Z)-3-chlorobut-2-enyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN5O2/c1-15(23)8-13-28-18-19(26(2)22(30)25-20(18)29)24-21(28)27-11-9-17(10-12-27)14-16-6-4-3-5-7-16/h3-8,17H,9-14H2,1-2H3,(H,25,29,30)/b15-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATZJEFSBWWIRH-NVNXTCNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1C2=C(N=C1N3CCC(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CN1C2=C(N=C1N3CCC(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C)/Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.